molecular formula C19H17N5O B6447183 6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile CAS No. 2640975-38-6

6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile

Cat. No.: B6447183
CAS No.: 2640975-38-6
M. Wt: 331.4 g/mol
InChI Key: HGLXYXRAIGTFGN-UHFFFAOYSA-N
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Description

6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H17N5O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14331018 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(1-{furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind potently to the BRD4 BD2 domain with a half-maximum inhibitory concentration (IC50) value of 0.79 nM . This interaction is highly selective, displaying 354-fold selectivity over the BRD4 BD1 domain . The compound’s interaction with BRD4 BD2 suggests its potential as a selective inhibitor in biochemical pathways involving this protein.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated potent antiproliferative activity against multiple tumor cell lines, particularly MV4-11, with an IC50 value of 0.55 nM . Additionally, it exhibits weak cytotoxicity against normal lung fibroblast cell lines, highlighting its safety profile . The compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its high affinity for the BRD4 BD2 domain suggests that it functions as a selective inhibitor of this protein . This inhibition likely leads to changes in gene expression and cellular function, contributing to its antiproliferative effects on tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good metabolic stability in vitro, which is crucial for its sustained activity . Long-term studies have shown that it maintains its inhibitory effects on target proteins and cellular processes, making it a reliable compound for extended research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that it has a threshold effect, where low doses may not produce significant biological effects, while higher doses result in potent inhibition of target proteins and cellular processes . At very high doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and safety profile. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

6-(1-furo[3,2-c]pyridin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c20-9-13-1-2-18(22-10-13)23-11-14-4-7-24(16(14)12-23)19-15-5-8-25-17(15)3-6-21-19/h1-3,5-6,8,10,14,16H,4,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLXYXRAIGTFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=CC5=C4C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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